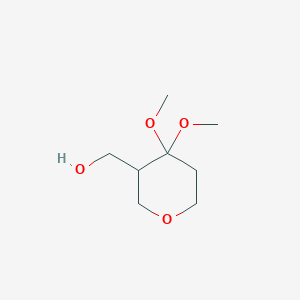
(4,4-Dimethoxyoxan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4,4-Dimethoxyoxan-3-yl)methanol” is a chemical compound with the molecular formula C8H16O4 and a molecular weight of 176.212 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “(4,4-Dimethoxyoxan-3-yl)methanol” is represented by the formula C8H16O4 . The InChI key for this compound is WGMZWYJEYCNCKJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4,4-Dimethoxyoxan-3-yl)methanol” is stored at a temperature of 4 degrees Celsius . and is in the form of oil .Scientific Research Applications
Bidentate Chelation-Controlled Asymmetric Synthesis
(Junyang Jung, H. Ho, & Hee-doo Kim, 2000) reported the use of a similar compound for the asymmetric synthesis of α-hydroxy esters, demonstrating the potential of dimethoxyoxan derivatives in enhancing stereochemical control in organic synthesis.
Synthetic Methods and Green Chemistry
(Xiaoyun Hu & Zixing Shan, 2020) highlighted the role of methanol in the synthesis of complex organic molecules, emphasizing the importance of green chemistry principles in the development of new synthetic methods.
Glycerol Conversion to Novel Platform Chemicals
(J. Deutsch, Andreas Martin, & H. Lieske, 2007) explored the acid-catalyzed condensation of glycerol with dimethyl acetals, including derivatives of dimethoxyoxan, to create potential platform chemicals for further chemical transformations.
Catalytic Activity in Dimethyl Carbonate Synthesis
(Kazufumi Kohno et al., 2008) demonstrated the catalytic activity of complexes formed with methanol in the synthesis of dimethyl carbonate, a key industrial compound, underlining the utility of methanol derivatives in catalysis.
Methanol Oxidation to Dimethoxymethane
(Yuchuan Fu & Jianyi Shen, 2007) investigated the selective oxidation of methanol to dimethoxymethane over catalysts, showcasing the potential of methanol and its derivatives in the production of valuable industrial chemicals.
properties
IUPAC Name |
(4,4-dimethoxyoxan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-10-8(11-2)3-4-12-6-7(8)5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZWYJEYCNCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)
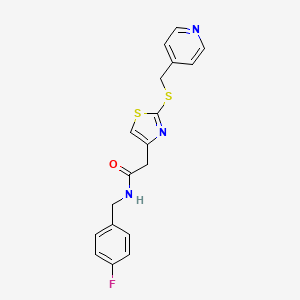
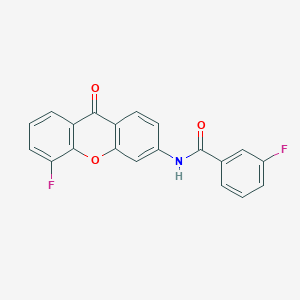
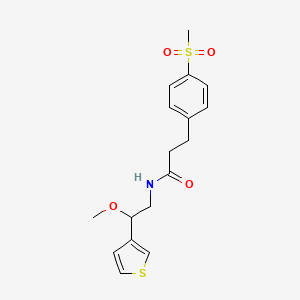

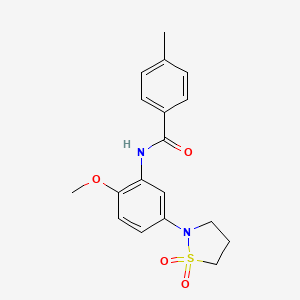
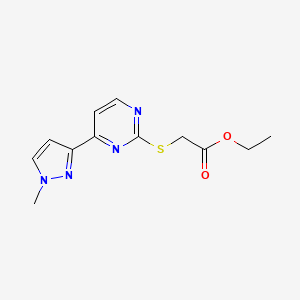


![3-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2890975.png)
![2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2890977.png)

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)